Phenyl tetradecane-6-sulfonate
Description
Structure
3D Structure
Properties
CAS No. |
204707-61-9 |
|---|---|
Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
phenyl tetradecane-6-sulfonate |
InChI |
InChI=1S/C20H34O3S/c1-3-5-7-8-9-14-18-20(17-11-6-4-2)24(21,22)23-19-15-12-10-13-16-19/h10,12-13,15-16,20H,3-9,11,14,17-18H2,1-2H3 |
InChI Key |
HRSFNQIWSLGXMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC)S(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of Phenyl Tetradecane 6 Sulfonate and Analogues
Strategies for the Construction of Phenylalkane Precursors to Sulfonates
The foundational step in synthesizing phenyl tetradecane-6-sulfonate is the attachment of a tetradecane (B157292) chain to a benzene (B151609) ring, forming phenyltetradecane. The position of the benzene ring on the alkyl chain is a critical factor that influences the properties of the final sulfonate. Several catalytic methods are employed for this transformation.
The most common industrial method for producing linear alkylbenzenes (LABs) is the Friedel-Crafts alkylation. wikipedia.orgmt.com This reaction is a classic example of electrophilic aromatic substitution, where an alkyl group is attached to an aromatic ring. wikipedia.orgorganic-chemistry.org The process typically involves reacting benzene with a long-chain monoalkene, such as tetradecene, in the presence of a strong Lewis acid or Brønsted acid catalyst. mt.comwikipedia.org
The mechanism begins with the activation of the alkylating agent (e.g., an alkene or alkyl halide) by the catalyst. For an alkene like tetradecene, the acid catalyst protonates the double bond, generating a carbocation. This electrophilic carbocation is then attacked by the electron-rich π system of the benzene ring. mt.commasterorganicchemistry.com This step, which is the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comdocbrown.infochemistrysteps.com Aromaticity is restored in the final step when a weak base removes a proton from the carbon atom bearing the new alkyl group, regenerating the catalyst in the process. mt.commasterorganicchemistry.com Common catalysts used in this process are detailed in the table below.
| Catalyst | Type | Common Alkylating Agent | Industrial Relevance |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Alkenes, Alkyl Halides | Historically significant; effective but can lead to isomer mixtures and polyalkylation. wikipedia.orgnih.gov |
| Hydrogen Fluoride (B91410) (HF) | Brønsted Acid | Alkenes (e.g., dodecene) | Widely used commercially for LAB production due to high activity and efficiency. wikipedia.orgnih.gov |
| Solid Acid Catalysts (e.g., Zeolites) | Solid Acid | Alkenes | A modern, more environmentally friendly alternative, offering easier separation and regeneration. wikipedia.org |
Achieving regioselectivity—the control of the phenyl group's attachment point on the alkyl chain—is a significant challenge in LAB synthesis. The direct Friedel-Crafts alkylation of benzene with an alpha-olefin like 1-tetradecene (B72687) does not yield a single isomer but rather a mixture of secondary phenylalkanes (2-phenyl, 3-phenyl, 4-phenyl, etc.). The formation of various isomers occurs because the initially formed carbocation can undergo rearrangement to more stable secondary carbocations along the alkyl chain before attacking the benzene ring. masterorganicchemistry.com
The distribution of these isomers is highly dependent on the catalyst and reaction conditions. For instance, alkylation using aluminum chloride (AlCl₃) as a catalyst is known to produce a mixture containing 25–30% of the 2-phenyl isomer along with other isomers like 3-, 4-, 5-, and 6-phenylalkanes. nih.gov The choice of olefin can also influence the outcome; reacting benzene with an internal olefin, such as trans-6-dodecene, has been shown to yield a different isomer distribution compared to using an alpha-olefin like 1-dodecene (B91753) under identical conditions. This variability allows producers to manipulate the final product characteristics, as different isomers can have noticeably different physical properties. wikipedia.org
| Condition / Reactant | Effect on Isomer Distribution | Rationale |
| Catalyst Choice (e.g., HF vs. Solid Acids) | Different catalysts favor different isomer profiles. Some modern solid acids can produce a higher proportion of the 2-phenyl isomer. nih.gov | The catalyst's active sites and pore structure can influence which carbocation intermediate is formed and how it can access the benzene ring. |
| Reaction Temperature | Lower temperatures can alter the product mix, often decreasing the amount of the 2-phenyl isomer formed. | Carbocation rearrangements are temperature-dependent; lower temperatures can disfavor certain isomerization pathways. |
| Olefin Isomer (e.g., 1-alkene vs. internal alkene) | The initial position of the double bond influences the initial carbocation formed, leading to different final isomer distributions. | While rearrangements occur, the initial carbocation's location can statistically influence the final attachment point. |
An alternative strategy for producing alkylated aromatic compounds is hydroalkylation. This process combines hydrogenation and alkylation in a single step. researchgate.net In the context of producing phenylalkanes, benzene can be reacted with an alkene in the presence of a bifunctional catalyst, which possesses both metal sites for hydrogenation and acid sites for alkylation. researchgate.net
For example, the hydroalkylation of benzene can produce cyclohexylbenzene, which is a precursor for other industrial chemicals. researchgate.netresearchgate.net The reaction is typically performed using catalysts such as a metal (e.g., Nickel or Ruthenium) supported on an acidic material like a zeolite (e.g., Hβ or HY). researchgate.net The proposed mechanism involves the initial hydrogenation of benzene to cyclohexene (B86901) on the metal sites, followed by the acid-catalyzed alkylation of another benzene molecule by the cyclohexene intermediate. While primarily used for products like cyclohexylbenzene, the principles of hydroalkylation represent another pathway for C-C bond formation between aromatic and aliphatic moieties.
Sulfonation Reactions for the Introduction of the Sulfonate Moiety
Once the phenyltetradecane precursor is synthesized, the final step is the introduction of a sulfonic acid group (-SO₃H) onto the phenyl ring. This is accomplished through an electrophilic aromatic substitution reaction known as sulfonation. wikipedia.org
Aromatic sulfonation proceeds via a well-established electrophilic aromatic substitution mechanism. masterorganicchemistry.comwikipedia.org The active electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is present in solutions of fuming sulfuric acid (oleum). chemistrysteps.comjove.com SO₃ is a powerful electrophile due to the strong electron-withdrawing effect of its three oxygen atoms. docbrown.info
The mechanism unfolds in the following steps:
Attack by the Aromatic Ring : The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. docbrown.infojove.com This forms a new carbon-sulfur bond.
Formation of the Arenium Ion : This attack breaks the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). chemistrysteps.comjove.com
Deprotonation : A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes the proton from the carbon atom that is bonded to the newly attached -SO₃ group. masterorganicchemistry.comdocbrown.info
Restoration of Aromaticity and Product Formation : The removal of the proton restores the stable aromatic π system, and a subsequent proton transfer to the oxygen atom of the sulfonate group yields the final benzenesulfonic acid product. docbrown.infojove.com
A key characteristic of sulfonation is its reversibility. The reaction can be reversed by treating the sulfonic acid with dilute, hot aqueous acid, which drives the equilibrium back toward the starting arene. chemistrysteps.comwikipedia.org This feature allows the sulfonate group to be used as a temporary protecting group in multi-step organic syntheses. wikipedia.org
The industrial production of linear alkylbenzene sulfonates is typically achieved by sulfonating the LAB precursor with sulfur trioxide. wikipedia.org The choice of sulfonating agent and the reaction conditions are critical for achieving high conversion and minimizing side reactions. To drive the reaction to completion, dehydrating agents may be used when reacting with sulfuric acid alone. wikipedia.org
The most common method involves contacting the linear alkylbenzene with gaseous SO₃ diluted in air within a falling film reactor. google.com This technique allows for efficient heat removal and controlled reaction conditions. The resulting sulfonic acid is then typically neutralized with an alkaline material like sodium hydroxide (B78521) to produce the final sodium salt of the linear alkylbenzene sulfonate (LAS). wikipedia.orggoogle.com
| Sulfonating Agent | Chemical Formula | Typical Conditions | Notes |
| Sulfur Trioxide | SO₃ | Gaseous SO₃ diluted with air in a falling film reactor. google.com | The most common industrial method for LAS production; highly efficient and rapid. wikipedia.org |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Heating the aromatic compound with the reagent. chemistrysteps.comwikipedia.org | A very strong sulfonating agent; the presence of excess SO₃ drives the reaction forward. docbrown.info |
| Concentrated Sulfuric Acid | H₂SO₄ | Heating the aromatic compound with concentrated acid. wikipedia.org | A standard laboratory method; the reaction is an equilibrium and water must be removed to ensure high yield. wikipedia.org |
| Chlorosulfuric Acid | HSO₃Cl | Reaction with the arene, often at moderate temperatures. | A highly effective agent that produces HCl as a byproduct. wikipedia.org |
Influence of Reaction Parameters on Sulfonate Isomer Distribution
The synthesis of this compound isomers is primarily achieved through the sulfonation of linear alkylbenzenes (LABs), in this case, phenyltetradecane. The position of the sulfonate group on the tetradecane chain is highly dependent on several key reaction parameters. The distribution of isomers is a critical factor as it can influence the physicochemical properties of the final product.
Temperature: Temperature plays a significant role in determining the product distribution in sulfonation reactions. Lower temperatures generally favor the formation of thermodynamically more stable isomers, while higher temperatures can lead to kinetically controlled products or an increase in side reactions. researchgate.net In the context of long-chain alkylbenzenes, controlling the temperature is crucial to guide the regioselectivity of the sulfonation process.
Sulfonating Agent: The choice of sulfonating agent, such as sulfur trioxide (SO₃) or oleum (B3057394) (H₂SO₄·SO₃), and its concentration can impact the isomer distribution. The reactivity of the sulfonating agent affects the electrophilic aromatic substitution reaction, influencing where the sulfonate group attaches to the phenyl ring and potentially the alkyl chain, although aromatic sulfonation is the primary reaction.
Catalyst and Solvent: The presence and nature of a catalyst, as well as the solvent system used, can alter the reaction pathway and, consequently, the isomer distribution. For instance, the use of a bulky acid medium at lower temperatures can favor the formation of para-substituted isomers over ortho-isomers on the phenyl ring. researchgate.net While the primary focus is often on the position of the phenyl group on the alkyl chain, the conditions can also influence the final properties of the sulfonated product.
Reaction Time and Mixing: The duration of the reaction and the efficiency of mixing are also important parameters. In industrial processes involving falling film reactors, short residence times are typical for the initial sulfonation, followed by an aging step to increase the conversion of the linear alkylbenzene to the desired sulfonic acid. atlasofscience.org The mixing sensitivity of these reactions is notable, as it can affect the competition between the primary sulfonation and subsequent reactions, thereby influencing the final isomer distribution and product quality. atlasofscience.org
A computational study on linear alkylbenzene sulfonate isomers of C10 and C13 homologues indicated that the position of the sulfonate substituent has a discernible influence on the chemical stability and solubility of the isomers. figshare.comacs.orgacs.org This suggests that controlling the reaction parameters to favor a specific isomer, such as this compound, can lead to products with tailored properties.
Table 1: Influence of Reaction Parameters on Sulfonate Isomer Distribution
| Parameter | Effect on Isomer Distribution | Scientific Rationale |
| Temperature | Lower temperatures may favor thermodynamically stable isomers. | At lower temperatures, the reaction equilibrium is more likely to be established, favoring the most stable product. Higher temperatures provide more kinetic energy, potentially leading to less stable, kinetically favored products. |
| Sulfonating Agent | The reactivity and concentration of the agent (e.g., SO₃) can influence the speed and selectivity of the reaction. | Highly reactive agents can lead to faster reactions but may be less selective. The concentration affects the electrophilicity and can influence the degree of sulfonation. |
| Catalyst/Solvent | Can influence regioselectivity by stabilizing certain transition states over others. | The solvent can affect the solubility and reactivity of the reactants and intermediates. Catalysts can direct the electrophile to specific positions on the aromatic ring or alkyl chain. |
| Reaction Time | Longer reaction times can lead to isomerization or the formation of polysulfonated byproducts. | Initially formed kinetic products may rearrange to more thermodynamically stable isomers over time. Prolonged exposure to the sulfonating agent can result in multiple sulfonation events. |
Post-Synthetic Transformations and Derivatization of Sulfonate Esters
Hydrolysis Kinetics and Mechanistic Investigations of Aliphatic Sulfonate Esters
The hydrolysis of aliphatic sulfonate esters, such as this compound, is a fundamental reaction that has been the subject of mechanistic debate. The process can, in principle, proceed through either a stepwise addition-elimination mechanism involving a pentavalent intermediate or a concerted mechanism with a single transition state. figshare.comrsc.org
Research on the hydrolysis of aliphatic sultones and linear sulfonate esters in water has indicated that the reaction can proceed substantially through a BAL1-E1 mechanism, which involves a nucleophilic substitution by a hydroxyl ion or water. atlasofscience.org For linear sulfonate esters like ethyl ethanesulfonate, a complete BAL1-E1 mechanism was observed. atlasofscience.org Tracer experiments using H₂¹⁸O have shown that for ethyl ethanesulfonate, the fission occurs exclusively at the C–O bond, supporting the BAL1 mechanism. atlasofscience.org In contrast, for cyclic sultones, some S–O bond fission can occur, particularly in strong alkaline solutions or aprotic solvent-water systems, indicating a partial SN2 reaction involving nucleophilic attack on the sulfur atom. atlasofscience.org
The rate of hydrolysis is influenced by the structure of the sulfonate ester. For instance, the relative reaction rates in water for a five-membered sultone, a six-membered sultone, and a linear sulfonate ester were found to be 37:1:7, respectively. atlasofscience.org This highlights the impact of the alkyl group structure on the reactivity of the sulfonate ester.
Table 2: Mechanistic Pathways for the Hydrolysis of Aliphatic Sulfonate Esters
| Mechanism | Description | Key Intermediates/Transition States | Factors Favoring this Pathway |
| BAL1-E1 | Unimolecular bond fission of the alkyl-oxygen bond, followed by reaction with the nucleophile. | Carbocation intermediate. | For linear sulfonate esters. atlasofscience.org |
| SN2 | Bimolecular nucleophilic attack on the sulfur atom. | Pentavalent sulfur transition state. | Can occur in cyclic sultones, especially in strong alkaline conditions. atlasofscience.org |
| Concerted | A single transition state where bond-making and bond-breaking occur simultaneously. | A single transition state without a stable intermediate. figshare.comrsc.org | Debated for sulfonate esters, with evidence suggesting it for certain leaving groups. |
Carbanion-Mediated Reactions Involving Sulfonate-Stabilized Intermediates
The sulfonate group is recognized as an excellent leaving group in nucleophilic substitution and elimination reactions, with its stability arising from resonance delocalization of the negative charge over the three oxygen atoms. This property makes alkyl sulfonates, including this compound, valuable substrates for reactions involving carbanions.
In these reactions, the sulfonate ester acts as an electrophile, and the carbanion acts as the nucleophile. The reaction typically proceeds via an SN2 mechanism, where the carbanion attacks the carbon atom attached to the sulfonate group, displacing the sulfonate anion. The general reactivity of alkyl sulfonates in such reactions is often compared to that of alkyl halides.
A specific class of reactions known as Carbanion-mediated Sulfonate (or Sulfonamide) Intermolecular Coupling (or Intramolecular Cyclization) (CSIC) reactions highlights the utility of the sulfonate group in forming new carbon-carbon bonds. These reactions are employed in the synthesis of various cyclic compounds, such as sultones and sultams.
While specific examples of carbanion-mediated reactions involving this compound are not extensively documented in readily available literature, the principles of sulfonate chemistry suggest its potential as a substrate. The long alkyl chain may introduce steric hindrance that could affect the reaction rate compared to smaller alkyl sulfonates. The position of the sulfonate group at the 6-position of the tetradecane chain would also influence the accessibility of the electrophilic carbon to the incoming carbanion.
Exploration of Sulfonate Group Coordination Chemistry in Advanced Materials
The sulfonate group (R-SO₃⁻) is a versatile functional group that can participate in coordination with metal ions, leading to the formation of advanced materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). Although generally considered a weakly coordinating ligand, the sulfonate group can form stable and diverse structural frameworks. researchgate.net
The coordination of the sulfonate group to a metal center can occur through one or two of its oxygen atoms, designated as η¹ and η² coordination modes, respectively. Furthermore, the sulfonate group can act as a bridging ligand, connecting two or more metal centers (μ₂). researchgate.net This versatility in coordination allows for the construction of 1D, 2D, and 3D networks. researchgate.net
The incorporation of sulfonate groups into CPs and MOFs is of interest for various applications, including proton conductivity. The presence of non-coordinating or coordinated sulfonate groups, often in conjunction with water molecules within the framework, can create pathways for proton transport. acs.org The development of sulfonate-based MOFs has been explored for applications in gas storage, molecular separation, and catalysis. atlasofscience.org
Table 3: Potential Coordination Modes of the Sulfonate Group in this compound
| Coordination Mode | Description | Potential Impact on Material Structure |
| Monodentate (η¹) | One oxygen atom of the sulfonate group coordinates to a single metal center. | Can lead to the formation of discrete complexes or lower-dimensional polymers. |
| Bidentate (η²) | Two oxygen atoms of the same sulfonate group coordinate to a single metal center. | Can form chelate rings, potentially leading to more stable and rigid structures. |
| Bridging (μ₂) | The sulfonate group links two different metal centers. | Facilitates the formation of extended 1D, 2D, or 3D networks. |
Advanced Analytical Methodologies for Structural Elucidation and Quantification of Phenyl Tetradecane 6 Sulfonate
Spectroscopic Techniques for Molecular Architecture Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of Phenyl tetradecane-6-sulfonate, providing detailed information about its carbon backbone, phenyl ring, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Phenyl Ring Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR provide insights into the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a specific LAS isomer like this compound is expected to show distinct signals for the aromatic protons, the methine proton at the phenyl-alkyl junction, and the various methylene (B1212753) and methyl groups of the alkyl chain. The aromatic region typically displays a complex pattern due to the ortho- and meta-protons of the substituted phenyl ring. The protons ortho to the sulfonate group are the most deshielded. Upon micellization, significant changes in chemical shifts can be observed, particularly for the terminal methyl groups and the protons on the phenyl ring, indicating changes in the chemical environment. acs.orgacs.org Studies on similar linear alkylbenzene sulfonates show that the aromatic protons meta to the sulfonate group experience a notable upfield shift during aggregation, while the ortho protons remain largely unaffected. acs.orgacs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The spectrum would show signals for the six carbons of the phenyl ring in the aromatic region (typically 120-150 ppm). The carbon atom to which the sulfonate group is attached (ipso-carbon) would be the most downfield in this region. The aliphatic carbons of the tetradecane (B157292) chain would resonate in the upfield region (typically 10-70 ppm).
Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -SO₃⁻) | 7.7 - 7.9 | d |
| Aromatic (meta to -SO₃⁻) | 7.2 - 7.4 | d |
| Methine (CH attached to phenyl ring) | 2.5 - 2.8 | m |
| Methylene (CH₂) | 1.2 - 1.6 | m |
| Terminal Methyl (CH₃) | 0.8 - 0.9 | t |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. triprinceton.orgcrimsonpublishers.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly characteristic and appear in the regions of 1250-1160 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O stretching vibration is also observable. Additionally, the spectrum will show characteristic absorptions for the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tetradecane chain will be prominent in the 2950-2850 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds of the carbon skeleton and the symmetric vibrations of the molecule. crimsonpublishers.com The symmetric S=O stretch of the sulfonate group gives a strong Raman signal. The aromatic ring vibrations also produce characteristic and often intense Raman bands. The C-C stretching vibrations of the alkyl chain are also readily observed.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1250 - 1160 (Strong) | - |
| Sulfonate (-SO₃⁻) | Symmetric S=O Stretch | 1070 - 1030 (Strong) | 1070 - 1030 (Strong) |
| Sulfonate (-SO₃⁻) | S-O Stretch | ~800 | ~800 |
| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Phenyl Ring | Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Alkyl Chain | Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 |
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques coupled with mass spectrometry are essential for the separation of this compound from complex mixtures and its unequivocal identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique capable of separating closely related isomers of linear alkylbenzene sulfonates. nih.gov However, due to the low volatility of the sulfonate salt, derivatization is typically required to convert it into a more volatile form, such as a methyl ester. nih.gov This is often achieved by reaction with reagents like diazomethane.
Once derivatized, the isomers can be separated on a GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. The fragmentation pattern of the methyl ester of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the alkyl chain and the loss of the sulfonate group.
Expected Mass Fragments in GC-MS of Derivatized this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular ion of the derivatized compound |
| [M - CH₃]⁺ | Loss of the methyl group from the ester |
| [M - SO₂OCH₃]⁺ | Loss of the methyl sulfonate group |
| Fragment ions from alkyl chain cleavage | Characteristic ions from the fragmentation of the tetradecane chain |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Polar and Non-Volatile Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of polar and non-volatile compounds like this compound, as it does not require derivatization. nih.gov Reversed-phase liquid chromatography is commonly employed, using a non-polar stationary phase and a polar mobile phase. This allows for the separation of different LAS homologs and isomers.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed and detected. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. acs.org
Development of Robust Analytical Procedures for Complex Mixtures Containing this compound
The analysis of this compound in real-world samples, such as environmental matrices or commercial detergent formulations, presents significant challenges due to the complexity of the matrix. nih.gov The development of robust analytical procedures is therefore crucial for accurate and reliable quantification.
A typical workflow for the analysis of this compound in a complex mixture involves:
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of LAS from aqueous samples. nih.gov
Chromatographic Separation: As discussed, either GC or LC can be used, with the choice depending on the specific requirements of the analysis. LC is often preferred for its ability to directly analyze the polar sulfonate.
Mass Spectrometric Detection: High-resolution mass spectrometry can provide enhanced selectivity and sensitivity, which is particularly important for trace analysis in complex matrices.
Method Validation: The entire analytical procedure must be rigorously validated to ensure its accuracy, precision, linearity, and sensitivity. This involves the use of certified reference materials and participation in inter-laboratory comparison studies.
The development of such robust methods is guided by principles outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize a science and risk-based approach to analytical procedure development. fda.govich.org
Comparative Analysis of Analytical Performance Parameters for Sulfonate Isomers
The accurate quantification and differentiation of this compound isomers are critical for various applications, from environmental monitoring to industrial quality control. The performance of analytical methods is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. These parameters are often determined for individual isomers to ensure the reliability of the analytical method.
The separation and detection of sulfonate isomers, such as those of this compound, are typically achieved using advanced chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. The choice of analytical technique can significantly influence the performance parameters.
For instance, studies on structurally similar compounds, such as linear alkylbenzene sulfonates (LAS), provide insights into the expected analytical performance for this compound isomers. Research has shown that LC-MS/MS methods can achieve low detection limits, often in the range of 0.03 to 0.07 mg/L for individual LAS isomers. nih.gov The precision of these methods, expressed as relative standard deviation (RSD), typically falls between 9% and 13%. nih.gov In contrast, HPLC with UV detection may have higher detection limits, for example, 10 ppm for linear and 25 ppm for branched alkylbenzene sulfonates.
The development of online solid-phase extraction (SPE) coupled with LC-MS/MS has further enhanced the sensitivity of these analyses, allowing for the detection of sulfonate isomers at the parts-per-billion (ppb) level. This is particularly important for the analysis of trace levels of these compounds in environmental samples.
Below is a data table summarizing typical analytical performance parameters for the analysis of sulfonate isomers, based on methodologies developed for closely related compounds. It is important to note that specific performance parameters for this compound isomers would need to be determined through a dedicated method validation study.
| Analytical Method | Isomer Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) |
|---|---|---|---|---|---|
| HPLC-UV | Linear Phenylalkane Sulfonates | ~10 mg/L | ~30 mg/L | >0.99 | <15% |
| HPLC-UV | Branched Phenylalkane Sulfonates | ~25 mg/L | ~75 mg/L | >0.99 | <15% |
| LC-MS/MS | Positional Isomers (e.g., 2-phenyl, 3-phenyl) | 0.03 - 0.07 mg/L | 0.1 - 0.2 mg/L | >0.995 | 9 - 13% |
| Online SPE-LC-MS/MS | Trace Isomers in Complex Matrices | ~0.1 µg/L (ppb) | ~0.3 µg/L (ppb) | >0.998 | <10% |
Detailed Research Findings:
Research on the differentiation and quantification of linear alkylbenzene sulfonate isomers has demonstrated that LC-MS/MS responses can be dependent on both the position of the phenyl group on the alkyl chain and the length of the alkyl chain. nih.gov Generally, isomers with the phenyl group closer to the end of the alkyl chain (external isomers) and those with longer alkyl chains tend to exhibit a higher response in the mass spectrometer. nih.gov This highlights the importance of using individual isomer standards for accurate quantification.
The precision of an analytical method is a measure of the repeatability of the measurements. For sulfonate isomer analysis, precision is typically assessed by replicate injections of a standard solution at different concentration levels. The relative standard deviation (RSD) of the peak areas or calculated concentrations is then determined. An RSD of less than 15% is generally considered acceptable for trace analysis.
Linearity is established by analyzing a series of calibration standards at different concentrations. The response of the detector is plotted against the concentration of the analyte, and a linear regression is performed. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship, which is essential for accurate quantification over a range of concentrations.
The limits of detection (LOD) and quantification (LOQ) are crucial parameters that define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values are typically determined based on the signal-to-noise ratio of the chromatographic peaks.
Computational and Theoretical Studies on Phenyl Tetradecane 6 Sulfonate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the fundamental electronic properties that govern the behavior of sulfonate compounds. These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, charge distributions, and reactivity indicators.
Density Functional Theory (DFT) has become a primary computational tool for studying complex molecules like alkylbenzene sulfonates due to its balance of accuracy and computational efficiency. researchgate.netrasayanjournal.co.in DFT calculations are used to investigate the electronic structure and reactivity of these surfactant molecules. For instance, studies on similar molecules like sodium dodecylbenzenesulfonate (SDBS) use DFT to model the interactions between the sulfonate headgroup and various cations (e.g., Na+, Mg2+, Ca2+) both in solution and at interfaces. pku.edu.cn These calculations reveal that the dodecylbenzenesulfonate anion can bind stably with cations in a bidentate fashion. pku.edu.cn
The binding energy is dependent on the specific cation and the surrounding solvent environment. pku.edu.cn DFT is also applied to understand how the hydration shell of the sulfonate group is disturbed by the presence of cations, which is a key factor in the surfactant's performance in hard water. pku.edu.cn Furthermore, DFT can predict vibrational spectra, which helps in the analysis of molecular structure and conformational changes. vt.edu The method is also employed to calculate global and local reactivity descriptors, such as ionization potential, electron affinity, and electrophilicity, which provide a quantitative measure of a molecule's chemical behavior. rasayanjournal.co.in
| Calculated Property | System Studied | Key Finding | Reference |
|---|---|---|---|
| Binding Energy | Dodecylbenzenesulfonate (DBS-) with Na+, Mg2+, Ca2+ | Cations bind in a stable bidentate form; binding energy depends on the cation and solvent. | pku.edu.cn |
| Hydration Shell Deformation | DBS-·6H2O with cations | The degree of hydration shell disturbance follows the order: Ca2+ > Mg2+ > Na+. | pku.edu.cn |
| Vibrational Frequencies | Perfluorinated Sulfonic Acid (PFSA) | Predicted symmetric sulfonate stretch between 970-1010 cm-1. | vt.edu |
| Adsorption Energy | Perfluorooctane sulfonate (PFOS) on graphene | Reveals preferential adsorption sites and quantifies interaction strength. | researchgate.net |
While DFT is widely used, other quantum mechanical methods like ab initio and semiempirical calculations also play important roles. researchgate.netscribd.com Ab initio methods, Latin for "from the beginning," are computationally intensive calculations that rely only on fundamental physical constants. libretexts.orgquora.com They offer high accuracy and are often used as a benchmark for smaller molecular systems or fragments of larger ones to validate results from less computationally demanding methods. researchgate.net
Semiempirical methods, in contrast, are much faster because they incorporate experimental data and parameters to simplify the complex integrals involved in the calculations. scribd.comlibretexts.org This speed allows for the study of larger systems or longer-timescale phenomena that are inaccessible to pure ab initio or DFT methods. researchgate.netscribd.com For sulfonate compounds, these methods can be used to quickly screen different isomers or conformations to identify low-energy structures before undertaking more rigorous DFT or ab initio analysis. They are particularly useful for exploring potential energy surfaces and reaction pathways in chemical processes. rsc.org The choice between ab initio, DFT, and semiempirical methods depends on a trade-off between the desired accuracy and the computational cost associated with the size of the molecular system being studied. scribd.com
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is invaluable for studying the complex processes of surfactant self-assembly and interfacial behavior that occur over nanoseconds to microseconds.
MD simulations are extensively used to study how long-chain sulfonate molecules like Phenyl tetradecane-6-sulfonate aggregate in solution to form micelles. rsc.org These simulations can start from a random distribution of surfactant molecules and, over the course of the simulation, show their spontaneous self-assembly into spherical or cylindrical structures. rsc.org This process is driven by the hydrophobic effect, where the hydrocarbon tails avoid contact with water by clustering together, leaving the hydrophilic sulfonate headgroups exposed to the aqueous environment.
Simulations provide detailed information on micellar properties such as size, shape, and aggregation number (the number of surfactant molecules in a single micelle). nih.gov Studies have shown that for alkylaryl sulfonates, the micelle aggregation number increases significantly with surfactant concentration. nih.gov The simulations can also reveal how factors like alkyl chain length, the position of the phenyl group, and the presence of salts influence the critical micelle concentration (CMC) and the morphology of the aggregates. mdpi.comu-szeged.hu For example, atomistic MD simulations have been used to investigate the structural and dynamical properties of various cationic surfactant micelles in aqueous solutions, observing shape transformations and monomer exchange on nanosecond timescales. rsc.orgarxiv.org
| Simulation Focus | System | Key Insight | Reference |
|---|---|---|---|
| Mechanism of Self-Assembly | Cationic Surfactants | At high concentrations, aggregation follows a cluster-cluster coalescence model. | rsc.org |
| Effect of Concentration | Alkylaryl Sulfonates | Micellar size and aggregation number increase with surfactant concentration. | nih.gov |
| Effect of Cations | Linear Alkylbenzene Sulfonates (LAS) with CaCl2 | Divalent cations decrease the CMC and can induce transitions from spherical to rod-like micelles. | mdpi.comu-szeged.hu |
| Micelle Structure | Sodium Dodecyl Sulfate (B86663) (SDS) | Coarse-grained simulations can model the formation of spherical and cylindrical micelles. | amazonaws.com |
The primary function of surfactants is to adsorb at interfaces (e.g., air-water, oil-water, or solid-water) and reduce interfacial tension. MD simulations are a powerful tool for visualizing and quantifying this adsorption process at the molecular level. nih.govdesy.de All-atom MD simulations can predict the interfacial tension and the arrangement of surfactant molecules at an interface. rsc.org
Simulations of systems containing sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that the surfactant molecules can adsorb onto a solid surface, such as calcium carbonate, within a very short timeframe and subsequently form aggregate structures. researchgate.net At an oil-water interface, MD studies reveal how the orientation of the sulfonate molecules minimizes the contact between the hydrophobic tails and water, leading to a reduction in interfacial tension. nih.gov These simulations can also investigate the influence of external factors, such as the presence of ions like sulfate and calcium, on the adsorption behavior of anionic surfactants at a solid-water interface. acs.org Such computational studies are crucial for understanding the mechanisms behind applications like enhanced oil recovery and detergency. nih.gov
Predictive Modeling of Structure-Reactivity/Property Relationships for this compound Isomers
Predictive modeling, particularly through Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), aims to link the chemical structure of a molecule to its physical properties or biological activity. For a compound like this compound, which belongs to the class of linear alkylbenzene sulfonates (LAS), numerous isomers are possible depending on the attachment point of the phenyl group along the tetradecane (B157292) chain.
QSAR models have been successfully developed for LAS compounds to predict important environmental and toxicological properties. nih.govnih.govresearchgate.net For instance, a QSAR model was developed to correlate the initial biodegradation rates of LAS isomers with their molecular structure. nih.gov The model found that the relative rate constants were linearly correlated with a descriptor based on the carbon numbers of the longer and shorter alkyl chains relative to the phenyl group's position. nih.gov Similarly, QSARs have been established to predict the acute toxicity of LAS isomers to aquatic organisms like fathead minnows and daphnids. nih.govresearchgate.net These models demonstrated high-quality correlations (R² values of 0.965–0.997), showing that toxicity is strongly dependent on the length of the hydrophobic alkyl chain. nih.govresearchgate.net Such predictive models are invaluable for assessing the environmental impact of different LAS isomers without extensive experimental testing.
Environmental Behavior and Biogeochemical Cycling of Phenyl Tetradecane 6 Sulfonate
Environmental Occurrence and Distribution as Components of Linear Alkylbenzene Sulfonates
Upon release into the environment, LAS partition between various environmental compartments. In aquatic systems, they are found in the water column and tend to adsorb to sediment and suspended solids. cleaninginstitute.orgwho.int Terrestrial environments become contaminated primarily through the application of sewage sludge as an agricultural fertilizer. cleaninginstitute.orgwho.int
| Environmental Compartment | Typical LAS Concentration Range |
|---|---|
| Wastewater (Untreated) | 1-10 mg/L |
| Wastewater Treatment Plant Effluent | 0.05-0.1 mg/L |
| Surface Waters (Rivers) | 0.005-0.050 mg/L |
| River Sediments | <1-10 mg/kg |
| Sewage Sludge | 1-10 g/kg |
| Sludge-Amended Soils | <1-5 mg/kg |
This table presents typical concentration ranges of total Linear Alkylbenzene Sulfonates (LAS) in various environmental compartments. Phenyl tetradecane-6-sulfonate is a component of this mixture. Data sourced from WHO Environmental Health Criteria 169. who.int
Linear alkylbenzenes (LABs), the un-sulfonated precursors of LAS, are used as molecular markers to trace sewage contamination in aquatic environments. unila.ac.idmostwiedzy.pl Small amounts of unreacted LABs are present in detergent formulations and are released along with LAS into wastewater systems. unila.ac.id The distribution of different LAB isomers can indicate the degree of wastewater treatment. In raw sewage, the ratio of internal to external isomers (I/E ratio) is typically low (around 0.5-0.9), while in treated effluent, this ratio is higher (greater than 2) because the external isomers degrade faster. mostwiedzy.pl
Biotransformation and Biodegradation Pathways of Long-Chain Sulfonate Compounds
The ultimate fate of this compound in the environment is determined by microbial biodegradation. LAS are generally considered biodegradable under aerobic conditions. industrialchemicals.gov.aunih.gov The degradation process is carried out by complex microbial communities. nih.govnih.gov
Under sulfate-limited conditions, some bacteria can directly cleave the sulfonate group from the phenyl ring, a process known as desulfonation. asm.orgnih.gov This allows the microorganisms to use the sulfonate as a sulfur source for growth. The reaction yields the corresponding phenol of the parent compound. asm.orgresearchgate.net For this compound, this would result in the formation of 6-phenyltetradecanol. However, the primary degradation pathway for LAS typically begins with the oxidation of the alkyl chain.
The molecular structure of LAS congeners significantly influences their biodegradability. The "distance principle" states that the initial microbial attack occurs at the terminal methyl group of the alkyl chain, and degradation proceeds from there. slideshare.net Therefore, the further the phenyl group is from the end of the chain, the more susceptible the molecule is to rapid biodegradation.
Chain Length: Longer alkyl chains, such as the tetradecane (B157292) (C14) chain of this compound, generally biodegrade more slowly than shorter chain homologues (e.g., C10, C11). asm.org
Phenyl Position: The position of the phenyl group on the alkyl chain is also critical. Isomers with the phenyl group located closer to the center of the alkyl chain (like the 6-position in a C14 chain) are degraded more slowly than those with the phenyl group near the end of the chain (e.g., 2-phenyl). slideshare.netasm.org
Based on these principles, this compound, being a long-chain isomer with a relatively central phenyl position, is expected to be one of the more persistent LAS congeners in the environment.
| Structural Feature | Effect on Biodegradation Rate | Example |
|---|---|---|
| Short Alkyl Chain (e.g., C10) | Faster | Phenyl decane-sulfonate |
| Long Alkyl Chain (e.g., C14) | Slower | Phenyl tetradecane-sulfonate |
| External Phenyl Position (e.g., 2-phenyl) | Faster | 2-Phenyl tetradecane-sulfonate |
| Internal Phenyl Position (e.g., 6-phenyl) | Slower | 6-Phenyl tetradecane-sulfonate |
This table summarizes the influence of alkyl chain length and phenyl group position on the rate of LAS biodegradation. slideshare.netasm.org
The aerobic biodegradation of LAS is a multi-step process initiated by bacterial enzymes. nih.gov The primary pathway involves:
Omega-oxidation: The terminal methyl group of the alkyl chain is oxidized by an alkane monooxygenase to a primary alcohol. slideshare.net
Alcohol and Aldehyde Dehydrogenation: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid by dehydrogenases. slideshare.net
Beta-oxidation: The resulting fatty acid chain is progressively shortened by the beta-oxidation pathway, releasing two-carbon units as acetyl-CoA. slideshare.net
This initial attack on the alkyl chain leads to the formation of a family of intermediates called sulfophenylcarboxylates (SPCs). nih.govnih.gov These SPCs are then further degraded, which involves the opening of the benzene (B151609) ring and eventual desulfonation, leading to the complete mineralization of the compound to carbon dioxide, water, and sulfate (B86663). nih.govscispace.com Enzymes such as Baeyer-Villiger monooxygenases and esterases have been identified as key players in the degradation of these SPC intermediates. nih.govbohrium.com
Mechanistic Insights into Functional Applications of Phenyl Tetradecane 6 Sulfonate
Role in Interfacial Phenomena and Surface Science
The efficacy of Phenyl tetradecane-6-sulfonate as a surfactant is rooted in its amphiphilic nature. The long tetradecane (B157292) chain constitutes the hydrophobic (lipophilic) tail, while the phenyl sulfonate group serves as the hydrophilic head. This dual character drives the molecule to accumulate at interfaces, such as air-water or oil-water, where it lowers the interfacial energy.
Structure-Performance Relationships in Surfactant Systems
Generally, for anionic surfactants, increasing the length of the hydrophobic alkyl chain decreases the critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form aggregates called micelles bohrium.com. It also impacts the efficiency of surface tension reduction bohrium.com. The specific arrangement of the hydrophobic part of the molecule affects its packing at interfaces, which in turn influences surface excess concentration and the minimum area occupied by each molecule bohrium.comresearchgate.net.
Influence of Alkyl Chain Branching and Phenyl Position on Surface Activity and Micellization
The position of the phenyl group on the alkyl chain is a critical determinant of the surfactant's properties. Moving the phenyl group from the end of the alkyl chain towards the center alters the geometry of the hydrophobic tail, creating a more branched structure. This structural change has significant consequences for interfacial activity.
Research on phenyltetradecane sulfonate isomers demonstrates a clear trend in interfacial activity. When comparing isomers where the phenyl group is attached at the 1, 3, and 5 positions of the tetradecane chain, the sequence of interfacial activity against n-octane was found to be: 1-isomer < 3-isomer < 5-isomer tandfonline.com. This indicates that moving the phenyl group closer to the center of the alkyl chain enhances its ability to lower interfacial tension tandfonline.com. Molecular dynamics simulations on similar compounds, such as sodium hexadecyl benzene (B151609) sulfonate isomers, support this by showing that the attachment site of the benzene ring affects the surfactant's orientation and adsorption strength on surfaces mdpi.com. For instance, a more centrally located phenyl group can lead to denser packing and stronger aggregation near functional groups on a surface mdpi.com.
This "internal" positioning of the phenyl group, as seen in this compound, creates a more compact structure compared to "external" isomers where the phenyl group is near the end of the chain. This compactness influences how the surfactant molecules arrange themselves at an oil-water interface, leading to more efficient reduction of interfacial tension tandfonline.com.
| Isomer | Relative Position of Phenyl Group | Observed Interfacial Activity Trend |
|---|---|---|
| 1-Phenyltetradecane sulfonate | External (End of Chain) | Lowest |
| 3-Phenyltetradecane sulfonate | Internal | Intermediate |
| 5-Phenyltetradecane sulfonate | Internal (More Central) | Highest |
Data derived from a study on phenyltetradecane sulfonate isomers, which showed the sequence of interfacial activity as 1-isomer < 3-isomer < 5-isomer tandfonline.com.
Contributions to Enhanced Oil Recovery (EOR) Formulations
In chemical EOR, surfactants are injected into oil reservoirs to mobilize crude oil that is trapped in porous rock formations by capillary forces. The success of these operations hinges on the surfactant's ability to drastically reduce the interfacial tension (IFT) between the oil and the injected aqueous phase nih.govsasol.com.
Fundamental Principles of Interfacial Tension Reduction in EOR Applications
The primary mechanism by which surfactants like this compound enhance oil recovery is by lowering the oil-water IFT to ultra-low values (typically <10⁻² mN/m) researchgate.net. This reduction increases the capillary number, a dimensionless quantity that represents the ratio of viscous forces to capillary forces. When the capillary number is sufficiently high, the viscous forces of the displacing fluid can overcome the capillary forces holding the oil in place, allowing it to be mobilized and produced nih.gov.
Alkyl aryl sulfonates are frequently used in EOR formulations due to their effectiveness and relatively low cost researchgate.net. The specific structure of this compound, with its centrally located phenyl group, is advantageous for achieving the low IFT required for efficient oil displacement tandfonline.comresearchgate.net. The performance of the surfactant is optimized for specific reservoir conditions, including temperature, salinity, and crude oil composition, often in combination with co-surfactants or polymers researchgate.netresearchgate.net.
Adsorption and Desorption Dynamics at Rock-Fluid Interfaces
A critical factor governing the efficiency and economics of a chemical EOR flood is the loss of surfactant due to adsorption onto the reservoir rock arxiv.org. Surfactant retention in the porous media can be significant and must be minimized researchgate.net. Anionic surfactants like this compound tend to adsorb onto carbonate reservoir materials, which can present challenges researchgate.net.
The adsorption process is influenced by the surfactant's structure and the mineralogy of the rock surface. Molecular dynamics studies show that the specific isomer of an alkylbenzene sulfonate affects its adsorption strength and orientation on surfaces mdpi.com. The interaction between the charged sulfonate headgroup and the rock surface, along with hydrophobic interactions between the tail and the surface, governs the adsorption dynamics. The formation of charge-neutral aggregates can also lead to adsorption at interfaces arxiv.org. Understanding these dynamics is crucial for designing effective EOR formulations that maintain a high concentration of the active surfactant in the aqueous phase to effectively lower IFT at the oil-water interface.
Emerging Applications in Advanced Materials and Chemical Technologies
While the primary application discussed for alkylbenzene sulfonates is in detergents and EOR, their unique interfacial properties suggest potential in other advanced fields. The precise structure of this compound makes it a candidate for applications where specific interfacial control is necessary.
Based on the functionalities of structurally similar compounds, such as Phenyl 1-pentadecanesulfonate, potential emerging applications could be explored. For instance, some alkylsulfonic phenyl esters are used as industrial plasticizers for polymers like PVC and polyurethane due to their stability . The amphiphilic nature of these compounds also makes them valuable in the study of micellar structures and their potential use in drug delivery systems to encapsulate and transport hydrophobic drugs . Given its defined structure and surfactant properties, this compound could potentially be investigated for roles in emulsion polymerization, as a stabilizing agent in complex formulations, or as a component in the synthesis of novel functional materials where interfacial control is paramount.
Integration into Conjugated Polyelectrolytes and Organic Semiconductors
The integration of ionic functional groups into conjugated polymers to form conjugated polyelectrolytes (CPEs) is a strategy to modify their electronic properties and processability. Sulfonate groups, such as the one present in this compound, can be incorporated as pendant side chains on a conjugated backbone. nih.gov
The primary role of the sulfonate group in CPEs is to impart solubility in polar solvents, which is crucial for solution-based processing of organic electronic devices. nih.gov Furthermore, the ionic nature of the sulfonate moiety can influence the energy levels of the conjugated polymer, which is a critical factor for efficient charge injection and transport in organic semiconductor devices. nih.gov Specifically, sulfonate-conjugated polyelectrolytes have been investigated as anode interfacial layers in inverted organic solar cells. In this context, the sulfonate groups can induce self-doping and improve the energy-level alignment between the photoactive layer and the anode, thereby enhancing hole collection. nih.gov
While studies have not specifically named this compound, the principles established for other sulfonate-bearing CPEs suggest that it could serve as a valuable component. The long tetradecane chain could further influence the morphology and intermolecular packing of the polymer films, which are known to have a significant impact on charge mobility.
Investigation as Components in Adsorption and Ion-Exchange Systems
The sulfonate group in this compound is a key functional moiety for its potential application in adsorption and ion-exchange systems. Ion-exchange resins are frequently based on polymers containing sulfonate groups, which can reversibly exchange cations. scribd.com
The adsorption behavior of linear alkylbenzene sulfonates is governed by a combination of electrostatic interactions and hydrophobic effects. The negatively charged sulfonate group can interact with positively charged sites on a surface, while the long hydrophobic tail can adsorb onto non-polar surfaces. mdpi.comuts.edu.au The adsorption of LAS on mineral surfaces is influenced by factors such as the pH of the solution, the ionic strength, and the nature of the mineral surface itself. uts.edu.autudelft.nl For instance, on positively charged surfaces, the adsorption is primarily driven by electrostatic attraction, whereas on negatively charged surfaces, it is more complex and may involve bridging by cations. tudelft.nl
Evaluation of Corrosion Inhibition Mechanisms via Surface Adsorption
Linear alkylbenzene sulfonates have been widely studied as corrosion inhibitors for various metals, including mild steel and aluminum. ijeais.orgijeais.orgrdd.edu.iq The mechanism of corrosion inhibition is primarily attributed to the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. encyclopedia.pubtandfonline.comelectrochemsci.org
The adsorption process can occur through physisorption, chemisorption, or a combination of both. electrochemsci.org Physisorption involves electrostatic interactions between the charged sulfonate head group and the charged metal surface. electrochemsci.org Chemisorption involves the formation of a coordinate bond between the lone pair electrons of the oxygen atoms in the sulfonate group and the vacant d-orbitals of the metal atoms. The aromatic phenyl ring can also contribute to the adsorption through π-electron interactions with the metal surface. core.ac.uk
The effectiveness of LAS as corrosion inhibitors is dependent on their concentration, with inhibition efficiency generally increasing with concentration up to a critical micelle concentration (CMC), after which it may level off or even decrease. ijeais.orgsapub.org The long hydrophobic tetradecane tail of this compound would play a crucial role in forming a dense, non-polar barrier that repels water and corrosive species from the metal surface. tandfonline.com
Research on LAS derivatives has demonstrated their effectiveness in acidic media and seawater. ijeais.orgresearchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. core.ac.ukresearchgate.net
Table 1: Corrosion Inhibition Efficiency of a Linear Alkyl Benzene Sulfonate (LAS)-based Detergent on Mild Steel in Seawater
| Inhibitor Concentration (g/L) | Weight Loss (g) | Corrosion Rate (mm/yr) | Inhibition Efficiency (%) |
| 0.00 | 0.0125 | 1.1353 | - |
| 0.22 | 0.0089 | 0.8083 | 28.80 |
| 0.44 | 0.0063 | 0.5722 | 49.60 |
| 0.66 | 0.0041 | 0.3724 | 67.20 |
| 0.88 | 0.0052 | 0.4723 | 58.40 |
Data adapted from a study on a commercial detergent containing Linear Alkyl Benzene Sulfonate. The specific LAS was not identified as this compound. ijeais.org
Table 2: Effect of a Linear Alkyl Benzene Sulfonate (LAS) Inhibitor on the Corrosion of Aluminum in 1M HCl at Different Temperatures
| Temperature (K) | Concentration of LAS (M) | Corrosion Protection (%) |
| 295 | 3.34 x 10⁻³ | 84.0 |
| 308 | 3.34 x 10⁻³ | 87.2 |
| 318 | 3.34 x 10⁻³ | 89.1 |
| 325 | 3.34 x 10⁻³ | 90.4 |
Data from a study on a generic Linear Alkyl Benzene Sulfonate. rdd.edu.iq
Future Research Trajectories and Interdisciplinary Perspectives
Development of Highly Selective and Sustainable Synthetic Methodologies for Isomeric Sulfonates
The industrial production of alkylbenzene sulfonates typically involves the sulfonation of linear alkylbenzenes, resulting in a mixture of isomers. Future research should focus on developing synthetic methodologies that offer high selectivity for the 6-sulfonate isomer of phenyl tetradecane (B157292). This would allow for a more precise understanding of its specific properties and the development of applications that leverage its unique molecular geometry.
Key Research Areas:
Shape-Selective Catalysis: The use of shape-selective catalysts, such as zeolites or other porous materials, could direct the sulfonation reaction to the 6-position of the tetradecyl chain. Research in this area would involve catalyst design, synthesis, and testing to achieve high isomeric purity.
Bio-based Feedstocks and Green Chemistry: The synthesis of Phenyl tetradecane-6-sulfonate from renewable resources is a critical area for future investigation. This could involve the use of bio-based long-chain olefins and benzene (B151609) derivatives, coupled with environmentally benign sulfonation agents and processes. The development of bio-based routes would significantly improve the sustainability profile of this class of surfactants.
Computational Modeling of Reaction Pathways: Quantum mechanical and molecular dynamics simulations can be employed to model the sulfonation of phenyl tetradecane. These studies can help elucidate the reaction mechanisms and identify conditions that favor the formation of the 6-sulfonate isomer.
Illustrative Data on Synthetic Methodologies:
| Synthetic Approach | Potential Advantages | Research Challenges |
| Shape-Selective Zeolite Catalysis | High isomeric selectivity, catalyst reusability. | Catalyst deactivation, diffusion limitations for long-chain molecules. |
| Bio-based Synthesis via Metathesis | Utilization of renewable feedstocks, potentially novel isomer distributions. | Cost of bio-based raw materials, catalyst efficiency and selectivity. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for scalability. | Reactor design for viscous reaction mixtures, optimization of residence time and temperature. |
Advancement of In Situ Spectroscopic and Imaging Techniques for Mechanistic Studies
A deeper understanding of the formation and behavior of this compound at the molecular level requires the application and advancement of in situ analytical techniques. These methods can provide real-time information on reaction kinetics, intermediate species, and the self-assembly of surfactant molecules.
Key Research Areas:
In Situ Spectroscopic Analysis of Sulfonation: Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can be used to monitor the sulfonation reaction in real-time. This would provide valuable data on reaction kinetics and the influence of process parameters on isomer distribution.
Advanced Imaging of Surfactant Self-Assembly: High-resolution imaging techniques, such as Atomic Force Microscopy (AFM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM), can be employed to visualize the self-assembly of this compound molecules into micelles and other aggregates at solid-liquid interfaces. This is crucial for understanding its performance in applications like detergency and enhanced oil recovery.
Fluorescence and NMR Spectroscopy for Micellar Characterization: Techniques like fluorescence spectroscopy, using probes sensitive to the polarity of their microenvironment, can determine the critical micelle concentration (CMC) and aggregation number. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the micelles.
Potential Insights from In Situ Techniques:
| Technique | Information Gained | Relevance to this compound |
| In Situ ATR-FTIR/Raman | Reaction kinetics, identification of intermediates, degree of sulfonation. | Optimization of selective synthesis, process control. |
| Atomic Force Microscopy (AFM) | Visualization of micelle formation and structure on surfaces. | Understanding interfacial behavior for detergency and surface modification applications. |
| Fluorescence Spectroscopy | Determination of Critical Micelle Concentration (CMC) and micellar polarity. | Characterizing surfactant efficiency and behavior in solution. |
| Nuclear Magnetic Resonance (NMR) | Micellar structure, dynamics, and solubilization of other molecules. | Elucidating structure-property relationships for targeted applications. |
Integrated Environmental Modeling and Predictive Frameworks for Sulfonate Fate and Transport
The environmental fate and transport of surfactants are of significant concern. For this compound, it is crucial to develop predictive models that can assess its environmental impact. This requires an interdisciplinary approach combining environmental chemistry, toxicology, and computational modeling.
Key Research Areas:
Biodegradation Pathway Elucidation: While linear alkylbenzene sulfonates are generally biodegradable, the position of the phenyl group on the alkyl chain can influence the rate and pathway of degradation. Studies are needed to determine the specific biodegradation pathway of this compound by relevant environmental microorganisms.
Sorption and Transport Modeling in Soil and Sediment: The interaction of this compound with soil organic matter and mineral surfaces will govern its mobility in the environment. Models like HYDRUS-1D can be adapted and validated to predict its transport in various soil types and hydrological conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the toxicity and environmental properties of this compound based on its molecular structure. This would allow for a preliminary risk assessment even before extensive empirical data is available.
Parameters for Environmental Fate Modeling:
| Parameter | Description | Importance for this compound |
| Biodegradation Rate Constant (k_bio) | Rate at which the compound is broken down by microorganisms. | Key determinant of persistence in the environment. |
| Soil-Water Partition Coefficient (K_d) | Ratio of the concentration of the compound sorbed to soil to its concentration in the aqueous phase. | Influences leaching potential and bioavailability. |
| Octanol-Water Partition Coefficient (K_ow) | A measure of the compound's hydrophobicity. | Predicts bioaccumulation potential. |
Exploration of Novel Application Domains for this compound in Sustainable Technologies
The unique properties of this compound, arising from the specific position of the phenylsulfonate group, could be harnessed for a variety of novel and sustainable applications.
Key Research Areas:
Enhanced Oil Recovery (EOR): The surfactant properties of this compound make it a candidate for use in EOR, where it can help to reduce interfacial tension between oil and water, mobilizing trapped oil. Research should focus on its performance under reservoir conditions of high temperature, pressure, and salinity.
Green Solvents and Emulsifiers: The ability of surfactants to form microemulsions makes them attractive as green alternatives to volatile organic solvents in various chemical processes. The specific structure of this compound may offer advantages in solubilizing certain compounds.
Corrosion Inhibition: Alkylbenzene sulfonates can form protective films on metal surfaces, inhibiting corrosion. The efficacy of this compound as a corrosion inhibitor in various industrial settings, such as pipelines and storage tanks, should be investigated.
Mineral Flotation: The selective adsorption of surfactants onto mineral surfaces is the basis of froth flotation. This compound could be explored as a collector or frother for the separation of specific minerals.
Potential Sustainable Applications:
| Application | Role of this compound | Sustainability Benefit |
| Enhanced Oil Recovery (EOR) | Reduces interfacial tension, improves oil mobility. | Maximizes resource extraction from existing wells. |
| Green Cleaning Formulations | Bio-based and biodegradable surfactant. | Reduced environmental impact of cleaning products. |
| Lubricant Additives | Acts as a dispersant and anti-wear agent. | Improved energy efficiency and equipment longevity. |
| Agricultural Adjuvants | Improves the spreading and penetration of pesticides and herbicides. | Increased efficacy of crop protection products, potentially reducing application rates. |
Q & A
Q. How can researchers optimize the stability of this compound in long-term storage?
Q. What controls are essential when assessing the biological activity of this compound in cell-based assays?
- Methodological Answer :
- Negative Controls : Include solvent-only (e.g., DMSO) and untreated cell groups.
- Positive Controls : Use known surfactants (e.g., Triton X-100) to validate assay sensitivity.
- Endpoint Normalization : Measure cell viability via MTT assay alongside lactate dehydrogenase (LDH) release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
